InChI=1S/C13H9ClO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
.
4-Phenylbenzoyl chloride has the molecular formula and a molecular weight of approximately 216.66 g/mol. It is classified as an acyl chloride, specifically a benzoyl chloride derivative where a phenyl group is substituted at the para position relative to the carbonyl group. This compound is recognized under various identifiers including CAS Number 14002-51-8 and PubChem CID 84151 .
The synthesis of 4-Phenylbenzoyl chloride can be achieved through several methods:
The molecular structure of 4-Phenylbenzoyl chloride features a carbonyl group () bonded to a benzene ring with an additional phenyl substituent at the para position. This arrangement contributes to its unique reactivity profile.
4-Phenylbenzoyl chloride participates in various chemical reactions:
The mechanism of action for 4-Phenylbenzoyl chloride primarily involves its reactivity as an electrophile due to the electron-withdrawing nature of the carbonyl group.
4-Phenylbenzoyl chloride finds extensive use in various scientific applications:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: